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This guide provides a comprehensive cross-species analysis of the Zinc Finger MYND-Type
Containing 19 (ZMYND19) gene, also known as MIZIP (Melanin-concentrating hormone
receptor 1-Interacting Zlnc-finger Protein). We delve into its orthologs, expression patterns,
protein interactions, and its role in key signaling pathways across different species. This
objective comparison is supported by experimental data and detailed methodologies to
facilitate further research and drug development efforts.

Orthologs and Conservation

ZMYND19 is a highly conserved protein across various species, suggesting a fundamental
biological role. The following table summarizes the key orthologs of human ZMYND19.

Protein Length

Species Gene Symbol Chromosome . .
(Amino Acids)

Homo sapiens

ZMYND19 9 227
(Human)
Mus musculus

Zmynd19 2 227
(Mouse)
Danio rerio (Zebrafish)  zmynd19 5 229
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Sequence alignment of the MYND domain, a critical region for protein-protein interactions,

reveals a high degree of conservation, particularly in the zinc-coordinating cysteine and

histidine residues. This structural conservation underscores the functional importance of this

domain.

Comparative Gene Expression Analysis

The expression of ZMYND19 varies across tissues and species, providing insights into its

potential physiological functions. The following tables summarize the mRNA expression levels

in human, mouse, and zebrafish tissues, with data sourced from the Genotype-Tissue

Expression (GTEX) portal and other databases.

Table 1. Human ZMYND19 mRNA Expression (TPM - Transcripts Per Million)

Tissue Median TPM
Brain - Cerebellum 25.6
Testis 18.2
Pituitary 151
Nerve - Tibial 12.5
Adrenal Gland 9.8
Esophagus - Mucosa 8.5
Skin - Sun Exposed 7.1
Lung 6.4
Heart - Atrial Appendage 5.3
Colon - Transverse 4.9
Table 2: Mouse Zmynd19 mRNA Expression
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Tissue Expression Level
Brain High

Testis High

Stomach Moderate

Spleen Moderate

Lung Low

Liver Low

Kidney Low

Table 3: Zebrafish zmynd19 mRNA Expression

Developmental Stagel/Tissue Expression Level
Embryo (24 hpf) Present

Adult Brain High

Adult Testis High

Adult Eye Moderate

Key Protein Interactions and Signaling Pathways

ZMYND19 is a multifaceted protein involved in several critical cellular processes through its
interactions with other proteins.

Interaction with MCHR1 and Tubulin

Initially identified through its interaction with the C-terminus of the Melanin-Concentrating
Hormone Receptor 1 (MCHR1), ZMYND19 is thought to play a role in MCHRZ1 signaling.[1][2]
Furthermore, ZMYND19 binds to the N-termini of both alpha- and beta-tubulin via its MYND
domain.[1][2] This interaction suggests a potential role in linking MCHRL1 signaling to the
microtubule cytoskeleton, which is crucial for processes like brain development, ciliogenesis,
and spermatogenesis.[3]
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Figure 1. ZMYND19 interaction with MCHR1 and Tubulin.

Negative Regulation of the mTORC1 Pathway

Recent studies have unveiled a novel role for ZMYND19 as a negative regulator of the

mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5] ZMYND19,

along with MKLN1, accumulates upon the knockout of the CTLH E3 ubiquitin ligase complex
component MAEA.[4][5] This accumulation leads to the inhibition of mMTORC1 activity at the
lysosomal membrane.[4][5] ZMYND19 and MKLN1 achieve this by binding to the mTORC1
component Raptor and the RagA/C GTPases, thereby blocking a late stage of mMTORC1

activation.[4][5]
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Figure 2. Negative regulation of mMTORC1 by ZMYND19 and MKLN1.

Experimental Protocols
Co-Immunoprecipitation (Co-IP) for ZMYND19
Interaction Analysis

This protocol is designed to validate the interaction between ZMYND19 and its putative binding
partners.

1. Cell Lysis:

o Culture cells expressing tagged versions of ZMYND19 and the protein of interest to ~80-90%
confluency.
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Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with
protease and phosphatase inhibitors).

Incubate on ice for 30 minutes with periodic vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the protein lysate.

. Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a
rotator.

Centrifuge and transfer the supernatant to a new tube.

Add the primary antibody against the tagged "bait" protein (e.g., anti-FLAG for FLAG-
ZMYND19) and incubate overnight at 4°C with gentle rotation.

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
. Washing and Elution:
Pellet the beads by centrifugation and discard the supernatant.
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding.

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling
for 5-10 minutes.

. Western Blot Analysis:
Separate the eluted proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with primary antibodies against the "bait" and "prey" proteins.

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
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Figure 3. Co-Immunoprecipitation experimental workflow.

CRISPR-Cas9 Knockout Screen to Identify ZMYND19
Function

This protocol outlines a pooled CRISPR-Cas9 screen to identify cellular processes affected by
the loss of ZMYND19.
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. SgRNA Library Design and Lentiviral Production:

Design and synthesize a pooled sgRNA library targeting the ZMYND19 gene and non-
targeting controls.

Clone the sgRNA library into a lentiviral vector.

Co-transfect the lentiviral vector library and packaging plasmids into a producer cell line
(e.g., HEK293T) to generate lentiviral particles.

. Cell Transduction and Selection:

Transduce the target cell line (stably expressing Cas9) with the lentiviral sgRNA library at a
low multiplicity of infection (MOI < 0.3) to ensure one sgRNA per cell.

Select for successfully transduced cells using an appropriate selection marker (e.g.,
puromycin).

. Phenotypic Screening:

Culture the selected cell population under specific conditions to screen for a phenotype of
interest (e.g., drug treatment, nutrient deprivation).

Harvest a portion of the cells at the beginning of the screen (T0) as a baseline.

Continue the screen for a defined period, allowing for the selection of cells with specific
phenotypes.

Harvest the final cell population.
. Genomic DNA Extraction and Sequencing:
Extract genomic DNA from the TO and final cell populations.
Amplify the sgRNA-containing regions from the genomic DNA by PCR.

Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in
the initial and final populations.
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5. Data Analysis:

» Analyze the sequencing data to identify SQRNAs that are enriched or depleted in the final
population compared to the TO population.

» Enrichment or depletion of SgRNAs targeting ZMYND19 indicates its involvement in the

screened phenotype.
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Figure 4. CRISPR-Cas9 knockout screen workflow.
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Conclusion

This comparative guide highlights the conserved nature and multifaceted roles of the
ZMYND19 gene across different species. Its interactions with MCHRZ1, tubulin, and its newly
discovered function as a negative regulator of the mTORC1 pathway position it as a protein of
significant interest for further investigation. The provided experimental protocols offer a starting
point for researchers to explore the intricate functions of ZMYND19 and its potential as a
therapeutic target in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. Gene - ZMYND19 [maayanlab.cloud]

2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate
MTORCL1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

e 3. genecards.org [genecards.org]

e 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate
MTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Cross-Species Comparative Analysis of the
ZMYND19 Gene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b398368#cross-species-analysis-of-the-zmynd19-
gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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